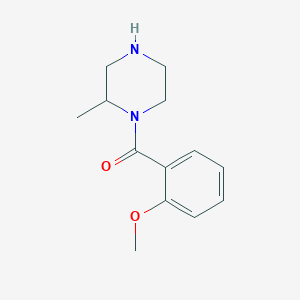

1-(2-Methoxybenzoyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSWVXNGUXDISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and heating systems to ensure uniformity and consistency in the product. The purification of the compound is achieved through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzoyl)-2-methylpiperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group in the benzoyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of H-7 and Analogous Compounds

Key Findings

p53-Dependent Apoptosis

H-7 uniquely requires wild-type p53 for apoptosis induction. In SH-SY5Y neuroblastoma cells, H-7 treatment increases nuclear p53 levels by prolonging its half-life, leading to DNA fragmentation and chromatin condensation . In contrast:

Kinase Inhibition Specificity

Cell-Type Specificity

Differentiation vs. Apoptosis

- H-7 and genistein (a tyrosine kinase inhibitor) synergistically induce differentiation in neuroblastoma cells, marked by neurite outgrowth and increased acetylcholinesterase activity .

- Phorbol esters (e.g., TPA) mimic PKC activation but antagonize H-7’s pro-apoptotic effects in HL-60 cells .

Research Implications and Limitations

Compounds like HA-1077 (a ROCK inhibitor) offer more targeted applications in vascular diseases but lack anticancer efficacy. Future studies should explore hybrid molecules combining H-7’s p53-stabilizing properties with isoform-specific kinase inhibition.

Biological Activity

1-(2-Methoxybenzoyl)-2-methylpiperazine is a synthetic compound belonging to the piperazine class, characterized by a piperazine ring substituted with a methoxybenzoyl group and a methyl group. Its unique structural features enhance its lipophilicity, which may influence its biological interactions and pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activities

Research indicates that piperazine derivatives, including this compound, exhibit a wide range of biological activities, such as:

- Antidepressant Effects : Compounds in this class have been studied for their potential antidepressant properties.

- Antimicrobial Properties : Similar derivatives have shown efficacy against various microbial strains.

- Enzyme Inhibition : Interaction studies have highlighted its binding affinity and inhibition profiles against specific enzymes.

The mechanism of action for this compound involves its interaction with biological targets such as receptors and enzymes. The methoxy group enhances its ability to penetrate cell membranes, allowing it to modulate signaling pathways effectively. This interaction can lead to various biological effects, including alterations in enzyme activity and receptor modulation.

Comparative Analysis

A comparative analysis with other piperazine derivatives reveals the unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-2-methylpiperazine | Fluorophenyl substitution | Antidepressant activity |

| 1-(Naphthalen-1-yl)-2-methylpiperazine | Naphthyl substitution | Antimicrobial properties |

| This compound | Methoxybenzoyl substitution | Potentially diverse biological effects |

The methoxybenzoyl substitution enhances lipophilicity, potentially improving bioavailability and interaction with biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antidepressant Activity : A study on piperazine derivatives indicated that modifications in the benzoyl group could enhance antidepressant effects, suggesting similar potential for this compound.

- Antimicrobial Efficacy : Research has shown that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens, indicating that this compound may also possess such properties.

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that piperazine derivatives can effectively inhibit protease activity, which may extend to this compound based on its structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.